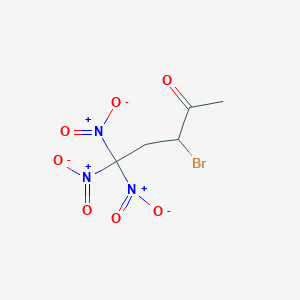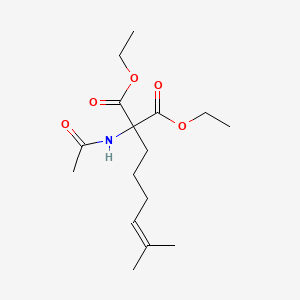
1,2-Diiodopyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diiodopyrene is an organic compound belonging to the pyrene family, characterized by the presence of two iodine atoms attached to the 1 and 2 positions of the pyrene ring Pyrene itself is a polycyclic aromatic hydrocarbon consisting of four fused benzene rings, known for its stability and unique photophysical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Diiodopyrene can be synthesized through several methods, with one common approach involving the iodination of pyrene. This process typically uses iodine (I₂) and an oxidizing agent such as potassium iodate (KIO₃) in an acidic medium like acetic acid (CH₃COOH) and water (H₂O). The reaction conditions are carefully controlled to ensure regioselectivity, resulting in the substitution of iodine atoms at the desired positions on the pyrene ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Diiodopyrene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the pyrene core.
Coupling Reactions: It can form carbon-carbon bonds through coupling reactions, such as Suzuki or Heck coupling, facilitated by palladium catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products: The products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution may yield methoxy-substituted pyrene derivatives, while coupling reactions can produce extended conjugated systems.
Aplicaciones Científicas De Investigación
1,2-Diiodopyrene has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and materials with tailored properties.
Biology: Its derivatives are explored for potential use in bioimaging and as fluorescent probes due to their strong luminescence.
Medicine: Research is ongoing into its potential as a precursor for pharmaceuticals and diagnostic agents.
Mecanismo De Acción
The mechanism by which 1,2-Diiodopyrene exerts its effects is primarily through its ability to participate in various chemical reactions, altering its structure and properties. The iodine atoms act as reactive sites, facilitating the formation of new bonds and enabling the compound to interact with other molecules. This reactivity is harnessed in applications such as molecular electronics, where the compound’s ability to form extended conjugated systems is crucial.
Comparación Con Compuestos Similares
1,6-Dibromopyrene: Another halogenated pyrene derivative with bromine atoms at the 1 and 6 positions.
1,8-Diiodopyrene: Similar to 1,2-Diiodopyrene but with iodine atoms at the 1 and 8 positions.
2,7-Diiodopyrene: Iodine atoms at the 2 and 7 positions, offering different reactivity and properties.
Uniqueness: this compound is unique due to the specific positioning of the iodine atoms, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for the exploration of different chemical pathways and the synthesis of novel materials with distinct properties .
Propiedades
Número CAS |
90024-11-6 |
|---|---|
Fórmula molecular |
C16H8I2 |
Peso molecular |
454.04 g/mol |
Nombre IUPAC |
1,2-diiodopyrene |
InChI |
InChI=1S/C16H8I2/c17-13-8-11-5-4-9-2-1-3-10-6-7-12(16(13)18)15(11)14(9)10/h1-8H |
Clave InChI |
YAQAPXZRTWCRQG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4I)I)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-{[Dimethyl(phenyl)silyl]oxy}but-2-yn-1-yl)piperidine](/img/structure/B14390752.png)

![4-[6-(3-Acetyloxybutylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylbutan-2-yl acetate](/img/structure/B14390775.png)

![1,5-Dimethylspiro[5.5]undecan-3-one](/img/structure/B14390791.png)

![(Bicyclo[2.2.1]hept-5-en-2-ylidene)propanedinitrile](/img/structure/B14390796.png)

![4-[(E)-(Naphthalen-1-yl)diazenyl]aniline](/img/structure/B14390808.png)
![1-{1-Bromo-2-[(hex-2-en-1-yl)oxy]ethanesulfonyl}-4-methylbenzene](/img/structure/B14390812.png)

![Butyl (methyl{[(naphthalen-1-yl)oxy]carbonyl}amino)(oxo)acetate](/img/structure/B14390822.png)
![(1-Hydroxyspiro[4.4]nonan-1-yl)acetic acid](/img/structure/B14390828.png)
![2-Hydroxyethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B14390840.png)
